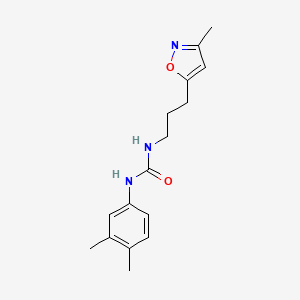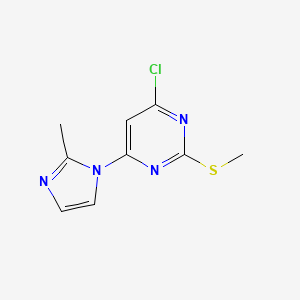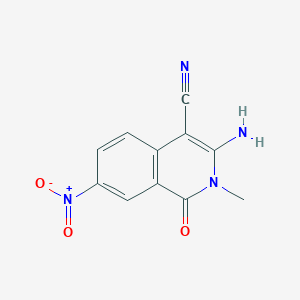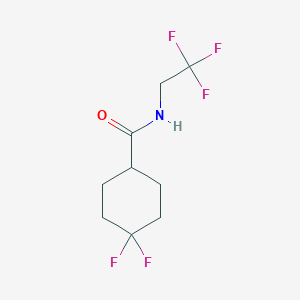
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H17BrN2OS and its molecular weight is 377.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A series of N 2 ,N 4 -bis(6-bromo-1,3-benzothiazol-2-yl)-N 6 -aryl-1,3,5-triazine-2,4,6-triamine 2a-k indole fused triazine derivatives, including compounds structurally similar to N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide, have been synthesized. These compounds were characterized by elemental and spectral analysis, including IR and NMR, highlighting their potential as biological agents (Patel & Baldaniya, 2016).
Biological Evaluation for Anticancer and Antimicrobial Activities
Compounds structurally related to the specified chemical have been evaluated for cytotoxic and antimicrobial activities. This includes benzothiazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on bacterial growth, suggesting potential in cancer therapy and antimicrobial applications (Nam, Dung, Thuong, & Hien, 2010).
Electrophilic Substitution Reactions
Research on benzothiazole derivatives has also focused on their reactivity, particularly in electrophilic substitution reactions. This includes studies on compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions, revealing insights into the chemical reactivity of benzothiazole compounds (Aleksandrov & El’chaninov, 2017).
Corrosion Inhibition in Steel
Benzothiazole derivatives have been investigated for their potential as corrosion inhibitors for steel in acidic environments. This includes studies on specific benzothiazole compounds, which demonstrated high inhibition efficiencies against steel corrosion, providing potential applications in industrial corrosion protection (Hu et al., 2016).
Cytotoxicity Studies
Certain benzothiazole derivatives have undergone cytotoxicity studies for potential application in cancer treatment. This includes research on N-heterocyclic carbene complexes with bromo- and chloro- benzothiazole derivatives, which showed promising cytotoxic effects on cancer cell lines, indicating their potential as antitumor agents (Patil et al., 2011).
Chemosensors for Cyanide Anions
Benzothiazole derivatives have been synthesized and investigated as chemosensors for cyanide anions, demonstrating potential applications in environmental monitoring and safety (Wang et al., 2015).
Propiedades
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2OS/c1-2-10-20-14-9-8-13(18)11-15(14)22-17(20)19-16(21)12-6-4-3-5-7-12/h1,8-9,11-12H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLBTLZHVAHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3001822.png)
![N-(4-bromo-3-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3001823.png)

![N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide](/img/structure/B3001825.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B3001829.png)


![3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3001834.png)
![3-[(3,6-dichloropyridin-2-yl)formamido]-N-methylpropanamide](/img/structure/B3001838.png)
